molecular formula C22H24N2O5S B11405054 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11405054
M. Wt: 428.5 g/mol
InChI Key: NKIPKKRVYAIYGS-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at positions 4 and 4. The acetamide moiety is linked to a phenyl ring modified with a morpholinylsulfonyl group at the para position. The benzofuran ring enhances lipophilicity, which may influence bioavailability, while the morpholinylsulfonyl group could modulate solubility and target interactions via hydrogen bonding or steric effects .

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H24N2O5S/c1-15-11-16(2)22-17(14-29-20(22)12-15)13-21(25)23-18-3-5-19(6-4-18)30(26,27)24-7-9-28-10-8-24/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,23,25)

InChI Key

NKIPKKRVYAIYGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of dimethyl groups at specific positions. The acetamide group is then attached through an acylation reaction, and finally, the morpholinylsulfonyl phenyl group is introduced via a sulfonylation reaction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity or function of the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the aryl core, acetamide linkage, and sulfonamide substituents:

Compound Name/ID Core Structure Sulfonamide Substituent Key Pharmacological Activity Reference
Target Compound 4,6-Dimethylbenzofuran Morpholin-4-yl Not explicitly reported
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Phenyl 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) Phenyl Diethylsulfamoyl Anti-hypernociceptive
N-(4-(Piperazinylsulfonyl)phenyl)acetamide (37) Phenyl Piperazinyl Anti-hypernociceptive
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Dichlorophenyl + pyrazolyl Structural studies (crystal packing)

Key Observations :

  • Benzofuran vs. Phenyl/Morpholinone Cores: The benzofuran core in the target compound confers greater rigidity and lipophilicity compared to phenyl or morpholinone analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Sulfonamide Substituents: Morpholinylsulfonyl groups (target compound) differ from piperazinyl (compound 35) or diethylsulfamoyl (compound 36) groups in electronic and steric properties.
Pharmacological Activity
  • Analgesic/Anti-nociceptive Effects: Compound 35 (4-methylpiperazinylsulfonyl) demonstrated analgesic activity comparable to paracetamol, while compounds 36 and 37 showed anti-hypernociceptive effects in inflammatory pain models .
  • Anti-inflammatory Potential: The benzofuran moiety is associated with anti-inflammatory activity in other contexts (e.g., COX inhibition), though direct evidence for the target compound is lacking .
Physicochemical and Structural Properties
  • Solubility : Sulfonamide substituents significantly influence solubility. Morpholinylsulfonyl groups (target) may improve solubility relative to hydrophobic diethylsulfamoyl (compound 36) but reduce it compared to polar piperazinyl derivatives (compound 35) .
  • Crystal Packing and Conformation : In compound 3 (dichlorophenyl-pyrazolyl acetamide), conformational flexibility and hydrogen bonding (N–H⋯O) drive dimer formation . The target compound’s morpholinylsulfonyl group may similarly participate in hydrogen bonding, affecting crystallinity and stability.

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticonvulsant Activity

Research indicates that derivatives of benzofuran and morpholine compounds often exhibit anticonvulsant properties. A study on related compounds showed that modifications in the molecular structure significantly influence their effectiveness against seizures. For instance, compounds with morpholine moieties demonstrated varying degrees of anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests .

Voltage-Sensitive Sodium Channels

The mechanism by which this compound may exert its anticonvulsant effects likely involves modulation of voltage-sensitive sodium channels. Compounds with similar structures have been shown to bind to these channels, leading to inhibition of neuronal excitability and reduced seizure activity .

Interaction with Receptors

The morpholine sulfonyl group may facilitate interactions with various receptors, including GABAergic and glutamatergic systems. This interaction is crucial for modulating neurotransmitter release and enhancing inhibitory signaling in the central nervous system.

Study on Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of related compounds, it was found that specific structural modifications led to significant differences in protective effects against seizures. For example, a compound with a similar morpholine structure provided protection at doses ranging from 100 mg/kg to 300 mg/kg in MES tests, indicating potential therapeutic applications for epilepsy .

CompoundDose (mg/kg)MES ProtectionObservations
Compound A100YesImmediate effect
Compound B300YesDelayed onset
Compound C100NoInactive

Antibacterial Evaluation

A comparative analysis of structurally related compounds demonstrated varying levels of antibacterial activity. For instance, compounds derived from benzofuran exhibited MIC values ranging from 20 µM to over 70 µM against resistant bacterial strains . Although direct data for the target compound is lacking, these findings suggest potential pathways for further research.

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